molecular formula C10H12N2O2 B15096766 Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- CAS No. 199277-88-8

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-

Cat. No.: B15096766
CAS No.: 199277-88-8
M. Wt: 192.21 g/mol
InChI Key: QCPRQRBMFRJLHW-UHFFFAOYSA-N
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Description

"Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-" is a substituted acetonitrile derivative featuring a 3,4-dimethoxyphenylamino group. These analogs, such as sulfonyl or alkylamino derivatives, serve as critical references for understanding its properties and applications.

Properties

CAS No.

199277-88-8

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(3,4-dimethoxyanilino)acetonitrile

InChI

InChI=1S/C10H12N2O2/c1-13-9-4-3-8(12-6-5-11)7-10(9)14-2/h3-4,7,12H,6H2,1-2H3

InChI Key

QCPRQRBMFRJLHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- typically involves the reaction of 3,4-dimethoxyaniline with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the acetonitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetonitrile, 2-[(3,4-dimethoxyphenyl)sulfonyl]- (CAS 797036-29-4)

  • Molecular Formula: C₁₀H₁₁NO₄S
  • Molecular Weight : 241.27 g/mol
  • Key Differences: Replaces the amino group with a sulfonyl (-SO₂-) moiety.
  • Significance: Sulfonyl groups enhance electrophilicity and stability, making this compound suitable for nucleophilic substitution reactions. Its higher molecular weight (vs. amino analogs) may influence solubility and reactivity in synthetic pathways .

[(4-Methoxyphenyl)amino]acetonitrile (CAS 24889-95-0)

  • Molecular Formula : C₉H₁₀N₂O
  • Molecular Weight : 162.19 g/mol
  • Key Differences : Contains a single methoxy group at the phenyl para-position instead of 3,4-dimethoxy substitution.
  • Significance : Reduced steric and electronic effects compared to the 3,4-dimethoxy analog. This simplification may lower metabolic stability but improve synthetic accessibility .

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile (CAS 338407-18-4)

  • Molecular Formula : C₁₆H₁₂ClF₃N₂O₂
  • Molecular Weight : 356.73 g/mol
  • Key Differences : Incorporates a pyridinyl ring with chloro and trifluoromethyl substituents alongside the 3,4-dimethoxyphenyl group.

2-(4-{[(3,4-Dichlorophenyl)methyl]amino}phenoxy)acetonitrile

  • Molecular Formula : C₁₅H₁₂Cl₂N₂O
  • Molecular Weight : 307.17 g/mol
  • Key Differences: Features a dichlorophenylmethylamino-phenoxy group instead of dimethoxyphenylamino.
  • Significance : Chlorine atoms increase electronegativity and may confer antimicrobial or herbicidal activity, diverging from the methoxy-driven electronic effects in the target compound .

Data Table: Comparative Analysis of Key Analogs

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- N/A C₁₀H₁₂N₂O₂ (inferred) ~192.22 (calculated) 3,4-Dimethoxyphenylamino Intermediate for bioactive molecules
Acetonitrile, 2-[(3,4-dimethoxyphenyl)sulfonyl]- 797036-29-4 C₁₀H₁₁NO₄S 241.27 3,4-Dimethoxyphenylsulfonyl Electrophilic reagent in synthesis
[(4-Methoxyphenyl)amino]acetonitrile 24889-95-0 C₉H₁₀N₂O 162.19 4-Methoxyphenylamino Simplified synthetic precursor
Pyridinyl-trifluoromethyl analog 338407-18-4 C₁₆H₁₂ClF₃N₂O₂ 356.73 3,4-Dimethoxyphenyl, Cl/CF₃-pyridinyl Lipophilic drug candidate

Research Findings and Functional Insights

  • Synthetic Routes : Evidence highlights methods for synthesizing triazole and maleimide derivatives with dimethoxyphenyl groups, such as esterification of 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids. These routes may apply to the target compound via analogous nucleophilic substitutions or cyclization .
  • Toxicity Predictions: Computational models (e.g., GUSAR-online) predict acute toxicity for dimethoxyphenyl-containing triazoles, suggesting similar evaluations should be conducted for the amino-acetonitrile analog to assess safety profiles .
  • Spectroscopic Characterization: Studies on N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile emphasize the use of IR and NMR spectroscopy for verifying substituent effects and charge distribution, methodologies applicable to the target compound .

Biological Activity

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- (CAS Number: 199277-88-8), is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- includes a nitrile functional group and an amino moiety attached to a dimethoxy-substituted phenyl ring. Its molecular formula is C11H12N2O3C_{11}H_{12}N_2O_3.

1. Antimicrobial Activity

Recent studies have indicated that Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- exhibits notable antimicrobial properties. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens. In a comparative study:

CompoundMIC (µg/mL)Target Pathogen
Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-0.25Staphylococcus aureus
Control (Standard Antibiotic)0.5Staphylococcus aureus

This data suggests that the compound may be effective against certain bacterial strains, potentially serving as a lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of Acetonitrile derivatives has also been explored. A study assessed its cytotoxic effects on human cancer cell lines including U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells. The results showed that:

Cell LineIC50 (µM)Mechanism of Action
U-8712.5Induction of apoptosis
MDA-MB-23118.7Cell cycle arrest

These findings indicate that the compound may induce cell death through apoptosis and affect cell cycle progression, highlighting its potential as an anticancer agent .

3. Neuroprotective Activity

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s pathology:

CompoundIC50 (µM)Reference Standard
Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-0.08Donepezil (0.25 µM)

This competitive inhibition suggests that the compound could enhance cholinergic transmission and provide therapeutic benefits in Alzheimer's disease .

The mechanisms underlying the biological activities of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- are multifaceted:

  • Antimicrobial : The compound appears to disrupt bacterial cell wall synthesis or function.
  • Anticancer : It may activate apoptotic pathways while inhibiting proliferative signaling.
  • Neuroprotective : By inhibiting AChE, it increases acetylcholine levels in synaptic clefts.

Case Studies

Several case studies have documented the synthesis and evaluation of Acetonitrile derivatives:

  • Synthesis and Evaluation : A series of analogs were synthesized to explore structure-activity relationships (SAR). Modifications to the dimethoxy group enhanced potency against specific cancer cell lines.
  • In Vivo Studies : Animal models treated with Acetonitrile derivatives showed reduced tumor growth rates compared to control groups.

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight177.19 g/mol
Melting Point62–64°C
LogP~2.8 (predicted)
UV λmax278 nm

Q. Table 2: HPLC Optimization Parameters

ParameterConditionReference
ColumnC18 (4.6 × 150 mm)
Mobile PhaseAcetonitrile:Buffer (30:70)
Flow Rate0.9 mL/min
DetectionUV at 278 nm

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